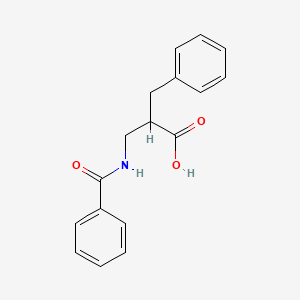![molecular formula C16H14ClN5O B7640454 2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been studied extensively for its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of 2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide involves the modulation of several biological processes. This compound has been shown to inhibit the activity of various enzymes, such as COX-2 and VEGFR-2, which are involved in inflammation and angiogenesis, respectively. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide in lab experiments include its potential therapeutic properties and its ability to modulate various biological processes. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide. First, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic properties. Second, the development of new drugs based on this compound should be explored further. Finally, the potential use of this compound in the treatment of various diseases, such as cancer and inflammatory diseases, should be investigated.
Synthesemethoden
The synthesis of 2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide involves several steps that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is through the reaction of 2-chloro-3-methylbenzoic acid with 2-amino-3-cyanopyridine and 3-amino-5-methylpyrazole in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic properties of 2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide have been studied extensively in various scientific research fields. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-4-3-5-12(15(10)17)16(23)19-13-8-9-18-22(13)14-7-6-11(2)20-21-14/h3-9H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWHFPWEVMDDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=NN2C3=NN=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)
![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)


![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)